![molecular formula C13H14N2O2 B1468398 1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine CAS No. 1457742-86-7](/img/structure/B1468398.png)
1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine
Overview
Description
1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine is a chemical compound used in scientific experiments. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds like 1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of 1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine is C13H14N2O2, and its molecular weight is 230.26 g/mol. It contains a benzofuran ring and a pyrrolidine ring, both of which are common structures in many biologically active compounds .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including “1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine”, have been shown to have strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran derivatives are also known for their antibacterial properties . They can inhibit the growth of various bacteria, making them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Activity
These compounds have been found to exhibit anti-oxidative activities . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing down the damage to cells .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .
Drug Development
Benzofuran derivatives, including “1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine”, have attracted attention due to their diverse pharmacological activities . They are considered potential natural drug lead compounds .
Synthesis of Complex Benzofuran Derivatives
The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .
Mechanism of Action
Benzofurans
are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pyrrolidines
, on the other hand, are one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1-benzofuran-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-5-6-15(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10H,5-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFSOIBBSIXZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.